(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFLLFAFXARJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone, often referred to as the tetrazole-piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to enhance biological activity through interactions with biological targets. The presence of a piperazine moiety further contributes to its pharmacological profile, as piperazine derivatives are often associated with various therapeutic effects.
Structure
- Chemical Formula : C18H19ClN6O
- Molecular Weight : 364.84 g/mol
- Key Functional Groups :
- Tetrazole ring
- Piperazine ring
- Hydroxyphenyl group
Anticancer Activity
Studies have indicated that compounds containing tetrazole and piperazine units exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of less than 1 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
Antioxidant Activity
Research has shown that derivatives similar to the tetrazole-piperazine compound possess antioxidant properties. For example, a study reported that a related compound exhibited antioxidant activity without cytotoxicity in MTT assays, indicating potential for therapeutic use in oxidative stress-related conditions .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and tyrosinase. Inhibitory assays against tyrosinase revealed significant potential for treating hyperpigmentation disorders, with some derivatives showing IC50 values as low as 3.8 μM . Furthermore, enzyme inhibition profiles suggest that structural modifications can enhance binding affinity and selectivity.
Antimicrobial Activity
The tetrazole-piperazine derivative has also been investigated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the tetrazole-piperazine compound. Key observations include:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring significantly enhances anticancer and antimicrobial properties.
- Hydroxy Group : The hydroxyphenyl group contributes to antioxidant activity and improves solubility.
- Piperazine Moiety : Variations in the piperazine ring can modulate receptor interactions and improve pharmacokinetic profiles.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A series of synthesized derivatives were tested against human cancer cell lines, revealing that modifications to the piperazine ring enhanced cytotoxicity significantly.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound could protect B16F10 cells from oxidative damage while maintaining cell viability, showcasing its dual role as an antioxidant and anticancer agent.
- Enzyme Inhibition Analysis : Compounds were evaluated for their ability to inhibit tyrosinase, with several derivatives outperforming traditional inhibitors, highlighting their potential in cosmetic applications.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
Key Observations :
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Hydroxyl groups in analogs like are associated with improved pharmacokinetics, which may extend to the target compound.
Physicochemical and Computational Insights
- Molecular Weight : Estimated at ~395 g/mol, comparable to (396.9 g/mol).
- Solubility : The 2-hydroxyphenyl group likely increases polarity, reducing logP compared to phenethyl or benzyl analogs.
- Structural Rigidity : Crystallographic studies of similar compounds (e.g., ) reveal planar conformations with perpendicular substituents, suggesting conformational flexibility in the target compound.
Q & A
Q. What are the recommended synthetic methodologies for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of tetrazole and piperazine precursors. For example, pyrazoline derivatives are synthesized via refluxing chalcone intermediates with hydrazine derivatives in ethanol for 12–24 hours, followed by recrystallization for purification . Optimization includes controlling reaction temperature (±2°C) and using anhydrous solvents to minimize side products. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (characteristic N-H stretching at 3200–3400 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous piperazine-tetrazole hybrids, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are reported. Hydrogen bonding between the hydroxyl group and tetrazole nitrogen stabilizes the structure, which is critical for predicting solubility and reactivity .
Q. What preliminary assays are used to evaluate biological activity?
In vitro assays include:
- Receptor binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors, using HEK293 cells transfected with target receptors .
- Antioxidant activity : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural analogs. To address this:
- Perform dose-response curves across multiple cell lines (e.g., SH-SY5Y vs. PC12) to assess selectivity .
- Use molecular docking (AutoDock Vina) to compare binding affinities with receptor isoforms. For example, piperazine derivatives show divergent activity at 5-HT1A vs. 5-HT2A due to steric clashes in the binding pocket .
Q. What experimental designs are suitable for long-term stability and environmental impact studies?
Adopt a split-split-plot design for multifactorial analysis:
- Main plots : Environmental compartments (soil, water).
- Subplots : pH (4.0–9.0) and temperature (4°C–40°C).
- Sub-subplots : Time points (0, 30, 90 days).
Analyze degradation products via LC-MS/MS and model bioaccumulation potential using EPI Suite .
Q. How can synthetic byproducts be characterized and minimized?
- Byproduct identification : Use GC-MS with electron ionization (70 eV) to detect intermediates like chlorophenyl tetrazole isomers .
- Minimization strategies : Optimize stoichiometry (1:1.2 molar ratio of tetrazole to piperazine) and introduce microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours) .
Q. What computational methods predict metabolic pathways?
- Phase I metabolism : Use Schrödinger’s QikProp to identify likely cytochrome P450 (CYP3A4) oxidation sites (e.g., hydroxylation at the piperazine ring).
- Phase II conjugation : Predict glucuronidation using MetaSite, focusing on the 2-hydroxyphenyl moiety .
Methodological Notes
- Crystallography : For SCXRD, cool crystals to 100 K to minimize thermal motion artifacts. Data-to-parameter ratios >14.2 ensure reliability .
- Environmental studies : Follow the INCHEMBIOL protocol for abiotic/biotic transformation studies, including OECD 307 guidelines for soil degradation .
- Data validation : Cross-validate NMR (¹H, ¹³C) and X-ray data with Cambridge Structural Database entries to confirm novelty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
